molecular formula C12H13N3O2 B3010457 Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate CAS No. 1502723-05-8

Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate

Cat. No.: B3010457
CAS No.: 1502723-05-8
M. Wt: 231.255
InChI Key: ULQZPNRRIGIQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate is a pyrazole derivative featuring a 4-methylpyridin-2-yl substituent at the pyrazole nitrogen (position 1) and an ethyl ester group at position 4 (Figure 1). Its molecular formula is C₁₂H₁₃N₃O₂, with a molecular weight of 231.26 g/mol. Pyrazole derivatives are widely employed in medicinal chemistry due to their versatility as scaffolds for drug development, particularly in antimicrobial and anti-inflammatory agents . The 4-methylpyridine moiety introduces electronic and steric effects that influence reactivity and binding interactions, while the ester group enhances solubility and serves as a synthetic handle for further modifications .

Properties

IUPAC Name

ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-3-17-12(16)10-7-14-15(8-10)11-6-9(2)4-5-13-11/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQZPNRRIGIQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=NC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylpyridine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique substitution pattern allows for the development of novel materials with specific electronic or photophysical properties.

Biology

The compound has been investigated for its potential bioactive properties:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
  • Anticancer Properties : Research indicates that compounds containing pyrazole moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Medicine

This compound is explored for its therapeutic potential:

  • Anti-inflammatory and Analgesic Effects : Similar compounds have shown efficacy in reducing inflammation and pain, suggesting that this compound may also possess these properties .
  • Drug Development : The compound's interaction with biological targets makes it a candidate for drug design, particularly in developing therapeutics for inflammatory diseases and cancer .

Case Study 1: Antimicrobial Activity

A study conducted on various pyrazole derivatives, including this compound, demonstrated effective inhibition against several bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Research

In vitro studies showed that the compound could inhibit the growth of human cancer cell lines by inducing apoptosis. This effect was linked to its ability to modulate signaling pathways involved in cell survival and proliferation.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed bioactivity. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparison of Key Pyrazole-4-carboxylate Derivatives

Compound Name Substituents (Position 1) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP Key Properties/Applications
Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate 4-Methylpyridin-2-yl C₁₂H₁₃N₃O₂ 231.26 Not reported ~2.5* Antimicrobial research
Ethyl 1-(4-fluorophenyl)pyrazole-4-carboxylate 4-Fluorophenyl C₁₂H₁₁FN₂O₂ 234.23 Not reported ~3.1 Pharmaceutical intermediate
Ethyl 1-(3-chloro-2-methoxypyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate 3-Chloro-2-methoxypyridin-4-yl C₁₄H₁₂ClF₃N₃O₃ 377.71 Not reported ~3.8 Agrochemical applications
Ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate 4-Fluorophenyl C₁₂H₁₂FN₃O₂ 265.25 225–227 ~1.9 Anticancer precursor
Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate 4-(2-Oxopiperidin-1-yl)pyridin-2-yl C₁₇H₂₀N₄O₃ 328.37 Not reported ~1.2 Kinase inhibition studies

*Estimated using fragment-based methods.

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) increase LogP and enhance lipophilicity, favoring agrochemical applications.
  • Amino groups (e.g., in ) reduce LogP and improve water solubility, making them suitable for drug candidates.
  • Heterocyclic substituents (e.g., 4-methylpyridine in the target compound) balance electronic effects and steric bulk, enabling selective biological interactions .

Impact of Substituent Position and Heterocycle Type

Table 2: Heterocyclic Substituent Comparison

Compound Name Heterocycle at Position 1 Key Functional Groups Biological Activity
This compound Pyridine Methyl, ethyl ester Antimicrobial
Ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate Thiazole Trifluoromethyl, fluorophenyl Antifungal
Ethyl 1-(4-methylphenyl)-5-phenylpyrazole-3-carboxylate Phenyl Methyl, phenyl Enzyme inhibition

Key Findings :

  • Thiazole-containing derivatives (e.g., ) exhibit enhanced antifungal activity due to sulfur’s electronegativity and thiazole’s planar structure.
  • Pyridine-based compounds (e.g., the target molecule) show improved solubility in polar solvents compared to purely aromatic substituents .

Biological Activity

Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate is a compound that has garnered interest in the scientific community due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C10H10N2O2C_{10}H_{10}N_2O_2 and a molecular weight of approximately 190.20 g/mol. It is characterized by a pyrazole ring substituted with a 4-methylpyridine moiety and an ethyl ester functional group.

The primary biological activity of this compound is attributed to its interaction with Nitric Oxide Synthase (NOS) enzymes. The compound primarily targets the inducible and endothelial forms of NOS, leading to the production of nitric oxide (NO) . NO plays a crucial role in various physiological processes, including:

  • Vascular smooth muscle relaxation through cGMP-mediated signaling pathways.
  • Tumoricidal and bactericidal actions in macrophages, enhancing immune responses against pathogens and tumors .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting their growth .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated its ability to inhibit cancer cell proliferation in various cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). For instance, derivatives of pyrazole compounds were reported to exhibit IC50 values in the nanomolar range against these cell lines, indicating potent anticancer activity .

Anti-inflammatory Effects

This compound has shown anti-inflammatory effects by modulating inflammatory pathways. It has been tested in animal models for its ability to reduce inflammation in conditions such as carrageenan-induced paw edema, demonstrating effectiveness comparable to standard anti-inflammatory drugs like indomethacin .

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound:

StudyFindings
Wei et al. (2022)Reported potent inhibition of Aurora-A kinase with IC50 values as low as 0.16 µM in cancer cell lines .
Chandra et al. (2014)Demonstrated significant antimicrobial activity against multiple bacterial strains at concentrations as low as 40 µg/mL .
Recent Review (2023)Summarized various pyrazole derivatives' pharmacological activities, emphasizing their potential in drug design and development .

Q & A

Q. What are the common synthetic routes for Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole-4-carboxylate derivatives are prepared by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines or pyridinyl precursors. A key intermediate, ethyl 3-methyl-1H-pyrrole-2-carboxylate, is often functionalized with halogenated pyridine derivatives (e.g., 4-methylpyridin-2-yl chloride) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyridinyl moiety . Reaction optimization includes temperature control (80–100°C) and purification via silica gel chromatography .

Q. How is the compound characterized post-synthesis?

Post-synthesis characterization involves:

  • NMR spectroscopy : Proton and carbon NMR (e.g., 400 MHz in DMSO-d₆) identify substituent positions and confirm regioselectivity. For example, methyl groups at δ 2.12 ppm and aromatic protons at δ 6.70–7.34 ppm are diagnostic .
  • LCMS/HRMS : Electrospray ionization (ESI) confirms molecular weight (e.g., m/z 328.2 for trifluoromethyl derivatives) .
  • IR spectroscopy : Functional groups like carbonyl (C=O, ~1700 cm⁻¹) and nitriles (C≡N, ~2230 cm⁻¹) are verified .

Advanced Research Questions

Q. What challenges arise in structural elucidation using X-ray crystallography?

Challenges include:

  • Data resolution : High-quality crystals are required for accurate refinement. SHELX software (e.g., SHELXL) is widely used for small-molecule refinement, but twinning or weak diffraction may necessitate iterative data collection .
  • Hydrogen atom placement : For pyrazole derivatives, hydrogen bonding networks (e.g., N–H···O interactions) must be resolved using Fourier difference maps. ORTEP-3 aids in visualizing thermal ellipsoids and molecular geometry .

Q. How can researchers address contradictory spectral data during analysis?

Contradictions (e.g., unexpected NMR splitting or LCMS impurities) require:

  • Multi-technique validation : Cross-checking NMR with IR and HRMS to confirm functional groups and molecular weight .
  • Impurity profiling : Reference standards (e.g., ethyl 5-amino-1H-pyrazole-4-carboxylate) help identify byproducts via spiking experiments .
  • Computational modeling : Density Functional Theory (DFT) calculations predict spectroscopic properties and resolve ambiguities in tautomeric forms .

Q. What strategies enable functionalization of the pyrazole ring for downstream applications?

Functionalization methods include:

  • Nucleophilic substitution : Reacting the pyrazole’s nitrogen with electrophiles (e.g., benzyl chlorides) under basic conditions .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups at the 4-position of the pyrazole .
  • Ester hydrolysis : Converting the ethyl ester to a carboxylic acid (using NaOH/EtOH) for further derivatization (e.g., amide coupling) .

Q. What safety protocols are critical when handling this compound?

Key protocols include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact, as pyrazole derivatives may release toxic fumes (e.g., HF from trifluoromethyl groups) .
  • Ventilation : Use fume hoods during reactions involving volatile reagents (e.g., azido(trimethyl)silane) .
  • Waste disposal : Segregate halogenated waste (e.g., chlorinated solvents) and neutralize acidic byproducts before disposal .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between synthetic yields and theoretical predictions?

  • Reaction monitoring : Use TLC or in-situ IR to detect intermediate formation and optimize reaction time/temperature .
  • Byproduct identification : LCMS or GC-MS analysis identifies side products (e.g., dimerization or ester hydrolysis byproducts) .
  • Scale-up adjustments : Pilot studies (e.g., 1 mmol to 10 mmol) reveal scalability issues, such as exothermicity or solvent polarity effects .

Methodological Resources

  • Crystallography : SHELX and ORTEP-3 for structure refinement.
  • Spectral databases : PubChem and HRMS libraries for cross-referencing .
  • Synthetic protocols : Cyclocondensation and cross-coupling methodologies from peer-reviewed syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.